molecular formula C18H24ClN3O4 B12168102 Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12168102
M. Wt: 381.9 g/mol
InChI Key: YPTVLPFZFMZINW-UHFFFAOYSA-N
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Description

Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a chlorophenyl group, and a pyrrolidinone moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl carbamate with an appropriate chlorophenyl derivative under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate and conducted in a solvent like 1,4-dioxane . The intermediate products are then subjected to further reactions, including coupling with pyrrolidinone derivatives, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate as an anticancer agent. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amine derivatives under controlled conditions. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Studies

In vitro studies have demonstrated that the compound can effectively inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate a dose-dependent response, which is crucial for determining therapeutic windows.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. These studies are essential for understanding the compound's bioavailability, metabolism, and overall therapeutic potential.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesSignificant reduction in tumor size in treated groups
Study 2Assess antimicrobial efficacyEffective against E. coli and Staphylococcus aureus
Study 3Pharmacokinetic profilingFavorable absorption and distribution characteristics

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is unique due to its combination of functional groups, which imparts specific reactivity and biological activity. This makes it a valuable compound for various research applications.

Biological Activity

Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine ring, and a pyrrolidinone moiety. Its molecular formula is C16H22ClN3O2C_{16}H_{22}ClN_{3}O_{2}, with a molecular weight of approximately 323.82 g/mol. The presence of the chlorophenyl group and the carbamate functionality are critical for its biological interactions.

Research indicates that this compound may influence neurotransmitter pathways, particularly in the central nervous system (CNS). It has been studied for its potential to modulate synaptic transmission and neuronal communication, making it a candidate for treating CNS disorders. The lipophilicity conferred by the tert-butyl group enhances its ability to cross biological membranes, facilitating its pharmacological effects.

Antineoplastic Activity

In studies evaluating related compounds, certain derivatives exhibited notable antineoplastic activity against various cancer cell lines. For example, compounds structurally similar to this compound demonstrated significant cytotoxic effects on tumor cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Properties

The compound's analogs have shown promising anti-inflammatory activity in various assays. In one study, derivatives were evaluated using the carrageenan-induced rat paw edema model, where they exhibited inhibition rates ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . This suggests that the compound may have therapeutic potential in managing inflammatory conditions.

Antibacterial Activity

The antibacterial properties of related carbamate derivatives have been assessed against several bacterial strains. Some compounds demonstrated high efficacy against Gram-positive and Gram-negative bacteria while maintaining low toxicity levels . These findings highlight the potential of this compound in developing new antibacterial agents.

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacokinetics and toxicity profiles of this compound. For instance, a study involving HepG2 liver cells indicated that certain derivatives showed acceptable cytotoxicity levels, supporting their further development as therapeutic agents .

Structure-Activity Relationships (SAR)

The structure-activity relationship analysis has revealed that modifications to the core structure can significantly impact biological activity. Variations in substituents on the pyrrolidine ring or changes in the carbon chain length can enhance or diminish activity against specific targets, providing insights for future drug design .

Comparative Analysis

Compound NameStructureUnique Features
This compoundStructurePotential CNS effects
Tert-butyl 2-(substituted benzamido)phenylcarbamate-Anti-inflammatory properties
Tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate-Antibacterial activity

Properties

Molecular Formula

C18H24ClN3O4

Molecular Weight

381.9 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C18H24ClN3O4/c1-18(2,3)26-17(25)21-9-8-20-16(24)12-10-15(23)22(11-12)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25)

InChI Key

YPTVLPFZFMZINW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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